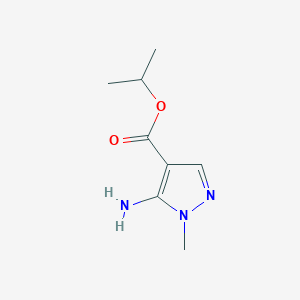

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

propan-2-yl 5-amino-1-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-10-11(3)7(6)9/h4-5H,9H2,1-3H3 |

InChI Key |

CQOUIVWYWFIXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(N(N=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Ketoesters with Hydrazines

The most versatile and widely used method for synthesizing 5-aminopyrazole derivatives, including this compound, is the condensation of β-ketoesters with methylhydrazine or substituted hydrazines.

- Mechanism: The terminal nitrogen of methylhydrazine attacks the carbonyl carbon of the β-ketoester, forming a hydrazone intermediate. Subsequently, intramolecular cyclization occurs by nucleophilic attack on the adjacent nitrile or keto group, yielding the pyrazole ring with a 5-amino substituent.

- Example: Reaction of isopropyl acetoacetate (propan-2-yl ester of acetoacetic acid) with methylhydrazine leads to the formation of the pyrazole ring with a propan-2-yl ester at position 4 and methyl substitution at N-1.

- Conditions: Typically conducted in ethanol or other alcohol solvents under reflux or mild heating. Acid or base catalysts may be used to facilitate cyclization.

Use of α-Cyano-β-ketoesters or β-Ketonitriles

- β-Ketonitriles react smoothly with hydrazines to yield 5-aminopyrazoles via hydrazone intermediates.

- The nitrile group facilitates cyclization to form the pyrazole ring.

- For example, α-cyanoacetophenones or derivatives can be reacted with methylhydrazine to yield 5-amino-1-methylpyrazoles.

- Ester groups such as propan-2-yl esters can be introduced via starting materials or subsequent esterification.

Esterification and N-Methylation

- The propan-2-yl ester group at the 4-carboxylate position is either introduced by using propan-2-yl β-ketoesters as starting materials or by esterification of the carboxylic acid after pyrazole ring formation.

- N-methylation at the 1-position can be achieved by using methylhydrazine as the hydrazine source or by methylation of the pyrazole nitrogen post-cyclization using methylating agents such as methyl iodide under controlled conditions.

Alternative Methods: Substitution/Hydrolysis and Cyclization

According to patent CN111362874B, a related pyrazole carboxylic acid derivative is prepared by:

- Substitution/hydrolysis reaction of an α,β-unsaturated ester with 2,2-difluoroacetyl halide at low temperatures.

- Followed by condensation and cyclization with methylhydrazine aqueous solution in the presence of catalysts like potassium iodide.

- Acidification and recrystallization yield the pyrazole carboxylic acid, which can be esterified to the propan-2-yl ester.

Though this patent focuses on difluoromethyl-substituted pyrazole carboxylic acid, the methodology is adaptable for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives by substituting appropriate alkyl groups and hydrazines.

Comparative Table of Key Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Key Intermediates | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of β-ketoesters with methylhydrazine | Propan-2-yl β-ketoester, methylhydrazine | Reflux in ethanol or alcohol solvents | Hydrazone intermediate | High yield, straightforward | Requires pure hydrazines, possible side reactions |

| Reaction of β-ketonitriles with methylhydrazine | β-Ketonitriles, methylhydrazine | Mild heating, ethanol solvent | Hydrazone, cyclized pyrazole | Versatile, allows nitrile incorporation | May require careful control of cyclization |

| Substitution/hydrolysis + condensation (Patent method) | α,β-Unsaturated ester, 2,2-difluoroacetyl halide, methylhydrazine | Low temperature, catalyst (KI), acidification | α-Difluoroacetyl intermediate | High purity product after recrystallization | Specific to difluoromethyl derivatives, complex steps |

| Esterification post-pyrazole formation | Pyrazole-4-carboxylic acid, propan-2-ol, acid catalyst | Acid catalysis, reflux | Esterified pyrazole | Flexible ester introduction | Additional synthetic step required |

Research Findings and Optimization Notes

- Catalysts: Potassium iodide or sodium iodide are effective catalysts for cyclization reactions involving hydrazine and acyl intermediates, improving yield and purity.

- Solvent Systems: Alcohol-water mixtures (35–65% alcohol) are optimal for recrystallization of pyrazole carboxylic acids to achieve high purity (over 99% by HPLC).

- Temperature Control: Low temperatures during addition of methylhydrazine prevent side reactions and improve selectivity towards the desired 5-amino-1-methylpyrazole derivative.

- Hydrazine Source: Use of methylhydrazine ensures N-methyl substitution during ring formation, avoiding the need for post-synthesis methylation.

- Purification: Recrystallization from aqueous ethanol or methanol mixtures is effective for isolating the pure ester derivatives.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce different substituents.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

The compound’s closest analog is propan-2-yl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1480572-06-2), a positional isomer where the amino and carboxylate groups are swapped (5-amino vs. 4-amino). Key differences include:

The amino group’s position significantly impacts hydrogen-bonding patterns.

Complex Pyrazole Derivatives

Compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () highlight the diversity of pyrazole-based structures. Comparisons reveal:

- Complexity : The compound incorporates fused pyran and pyrazole rings, increasing molecular weight (~350 g/mol) and H-bond acceptors (e.g., hydroxyl, nitrile groups).

- Synthesis: Unlike the target compound’s likely single-step esterification, derivatives require multi-step reactions with malononitrile or ethyl cyanoacetate under reflux .

- Applications : Bulky substituents in complex derivatives often enhance biological activity (e.g., kinase inhibition), whereas simpler esters like the target compound may prioritize metabolic stability or solubility .

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s hydrogen-bonding profile aligns with Etter’s graph set analysis, where directional H-bonds dictate supramolecular assembly. For example:

- N–H···O=C interactions between the amino group and ester carbonyl could form C(4) chains, common in pyrazole carboxylates .

- C–H···N interactions from the pyrazole ring may contribute to layered crystal structures.

In contrast, analogs with hydroxy or cyano groups (e.g., compounds) exhibit more diverse motifs, such as R₂²(8) rings or helical networks, due to additional donor/acceptor sites .

Biological Activity

Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, including anti-inflammatory and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.21 g/mol. The compound features a pyrazole ring, an isopropyl group, an amino group, and a carboxylate group, contributing to its reactivity and solubility in various solvents.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anti-inflammatory Activity

Studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). The inhibition of COX enzymes is critical since they are responsible for the synthesis of prostaglandins, which mediate inflammation and pain. Preliminary data suggest that this compound may exhibit IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. Further research is needed to elucidate the specific mechanisms through which it exerts these effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

The compound's structural features allow it to bind effectively to active sites on enzymes involved in inflammatory processes. Molecular docking studies have indicated strong binding affinities to COX enzymes, which could lead to the modulation of their activity .

Cellular Effects

At the cellular level, this compound influences various signaling pathways. It has been shown to activate pathways associated with cell proliferation and differentiation, which may contribute to its therapeutic effects in inflammatory conditions .

Case Studies

Several case studies have explored the biological activity of similar pyrazole derivatives:

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reaction : The reaction of appropriate hydrazines with carbonyl compounds.

- Functional Group Modifications : Subsequent steps involve modifying functional groups to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity, allowing for further biological testing .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Propan-2-yl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and how can intermediates be optimized?

- Methodological Answer : A common approach involves cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates, followed by cyclization with methylhydrazine to yield the pyrazole core. Subsequent esterification with isopropyl alcohol under acid catalysis produces the target compound . Optimization may involve adjusting reaction temperatures (e.g., 80–100°C for cyclization) and solvent systems (e.g., ethanol or THF) to improve yields.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C8H13N3O2, theoretical MW: 183.21 g/mol) .

- NMR Spectroscopy : <sup>1</sup>H NMR can distinguish positional isomers (e.g., 4-carboxylate vs. 3-carboxylate) via chemical shifts of pyrazole protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by confirming the carboxylate group’s position on the pyrazole ring .

Q. How can the amino group in this compound be functionalized for downstream applications?

- Methodological Answer : The 5-amino group can undergo diazotization with sodium nitrite under acidic conditions (0–5°C) to form diazonium intermediates, which react with nucleophiles (e.g., halides, thiols) to introduce substituents. Alternatively, reductive alkylation using aldehydes/ketones and NaBH4 can generate secondary amines .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this pyrazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. For example, the amino group’s lone pairs contribute to a HOMO localized on the pyrazole ring, making it susceptible to electrophilic attack. Solvent effects (e.g., polarizable continuum models) refine predictions of reaction pathways .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or solvent polarity. Use deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts. Dynamic NMR experiments at variable temperatures (e.g., –40°C to 25°C) can detect slow-exchange tautomers. Cross-validate with IR spectroscopy (e.g., NH stretching at 3300–3500 cm<sup>−1</sup>) to confirm amino group presence .

Q. What strategies mitigate side reactions during esterification of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer :

- Protection of the Amino Group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent nucleophilic interference during esterification.

- Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to enhance reactivity in Steglich esterification, reducing side-product formation.

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate reactions at >90% conversion .

Q. How does steric hindrance from the isopropyl group influence the compound’s biological or catalytic activity?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with protein targets (e.g., enzymes or receptors). Compare binding affinities of the isopropyl derivative with methyl or ethyl esters to quantify steric effects. In vitro assays (e.g., enzyme inhibition) validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.